molecular formula C7H12O3S B8705739 Methyl [(2-oxobutyl)sulfanyl]acetate CAS No. 61363-63-1

Methyl [(2-oxobutyl)sulfanyl]acetate

Cat. No.: B8705739
CAS No.: 61363-63-1
M. Wt: 176.24 g/mol
InChI Key: LSVOGJNOXYTIKJ-UHFFFAOYSA-N
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Description

Methyl [(2-oxobutyl)sulfanyl]acetate is a sulfur-containing ester derivative characterized by a methyl ester group, a thioether (sulfanyl) linkage, and a 2-oxobutyl substituent. Its molecular formula is C₇H₁₂O₃S, with a molecular weight of 176.23 g/mol. The compound’s structure combines reactivity from the ester moiety (enabling nucleophilic acyl substitution) and the ketone group in the 2-oxobutyl chain (facilitating nucleophilic additions). Structural analogs suggest applications in pharmaceutical synthesis, agrochemical research, and material science .

Properties

CAS No.

61363-63-1

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

methyl 2-(2-oxobutylsulfanyl)acetate

InChI

InChI=1S/C7H12O3S/c1-3-6(8)4-11-5-7(9)10-2/h3-5H2,1-2H3

InChI Key

LSVOGJNOXYTIKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl [(2-oxobutyl)sulfanyl]acetate with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Insights
This compound C₇H₁₂O₃S 176.23 Ester, thioether, ketone Synthetic intermediate; potential for oxidation to sulfoxide/sulfone derivatives
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Ester, hydroxyl Solvent; mild irritant (requires ventilation)
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₀H₁₃NO₅S 259.28 Ester, sulfonamide, methoxy Pharmaceutical precursor (e.g., enzyme inhibitors)
Methyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₃H₁₄O₄S 282.31 Ester, sulfoxide, benzofuran Crystal engineering; stabilized by aromatic interactions
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Ester, ketone, phenyl Reference standard in forensic analysis
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid C₁₃H₁₂O₅S 280.30 Carboxylic acid, thioether, ketone Michael addition adducts; enantiomeric mixtures

Reactivity and Stability

  • Sulfanyl Group Reactivity : Unlike Methyl 2-hydroxyacetate (hydroxyl group, low sulfur reactivity), this compound’s thioether can oxidize to sulfoxide or sulfone derivatives under mild conditions, as demonstrated in benzofuran analogs (e.g., oxidation with 3-chloroperoxybenzoic acid) .
  • Ketone Reactivity: The 2-oxobutyl group enables nucleophilic additions (e.g., Grignard reactions), contrasting with Methyl 2-phenylacetoacetate’s phenyl-stabilized ketone, which favors enolate formation .
  • Ester Hydrolysis : Similar to Methyl 2-hydroxyacetate, the methyl ester is susceptible to alkaline hydrolysis, yielding carboxylic acid derivatives .

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